molecular formula C9H5BrClN3O2 B11794249 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11794249
M. Wt: 302.51 g/mol
InChI Key: WWLWLJUQBGMGHU-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions. For example, bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS), while chlorination can be done using chlorine (Cl2) or N-chlorosuccinimide (NCS).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide (CO2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The triazole ring and the phenyl ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and chlorine substituents can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with the chlorine substituent at the para position.

    5-Bromo-2-(3-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a fluorine substituent instead of chlorine.

    5-Bromo-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The unique combination of bromine and chlorine substituents on the phenyl ring of 5-Bromo-2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H5BrClN3O2

Molecular Weight

302.51 g/mol

IUPAC Name

5-bromo-2-(3-chlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5BrClN3O2/c10-8-7(9(15)16)12-14(13-8)6-3-1-2-5(11)4-6/h1-4H,(H,15,16)

InChI Key

WWLWLJUQBGMGHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2N=C(C(=N2)Br)C(=O)O

Origin of Product

United States

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